molecular formula C16H22N2O5S2 B2894428 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 690246-85-6

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2894428
CAS No.: 690246-85-6
M. Wt: 386.48
InChI Key: OOBHXUBVRGGWDL-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold modified with two distinct functional groups:

  • Tetrahydrothiophene-1,1-dioxide moiety: A saturated five-membered sulfone ring attached via an amide bond at the 3-position. This group enhances polarity and metabolic stability compared to non-oxidized sulfur-containing analogs.
  • Pyrrolidin-1-ylsulfonyl substituent: A cyclic secondary amine sulfonamide at the 3-position of the benzene ring. Pyrrolidine’s conformational rigidity may improve target binding affinity, while the sulfonamide group contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S2/c1-12-4-5-13(16(19)17-14-6-9-24(20,21)11-14)10-15(12)25(22,23)18-7-2-3-8-18/h4-5,10,14H,2-3,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBHXUBVRGGWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a tetrahydrothiophene moiety and a pyrrolidine sulfonamide group. Its molecular formula is C15H20N2O4SC_{15}H_{20}N_{2}O_{4}S with a molecular weight of approximately 320.4 g/mol. The presence of the dioxidothiophene and sulfonamide groups suggests potential interactions with various biological targets.

Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . Activation of GIRK channels plays a crucial role in modulating neuronal excitability and neurotransmitter release, which can have implications in treating neurological disorders and cardiac arrhythmias.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Ion Channel Modulation Activates GIRK channels, potentially affecting neuronal signaling.
Neuroprotective Effects May protect against excitotoxicity in neuronal cells by stabilizing membrane potential .
Antitumor Potential Preliminary studies suggest it may inhibit certain cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuronal Studies : A study demonstrated that the compound significantly increased potassium currents in neuronal cells, leading to hyperpolarization and reduced excitability. This effect was attributed to its action on GIRK channels, suggesting potential applications in epilepsy treatment .
  • Cancer Research : In vitro assays showed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis through mitochondrial pathways .
  • Cardiovascular Studies : The compound's ability to activate GIRK channels has implications for cardiac health, as it may help regulate heart rate and protect against ischemic damage during myocardial infarction.

Comparison with Similar Compounds

Sulfone vs. Thiophene/Sulfonamide Variants

  • The tetrahydrothiophene sulfone group in the target compound confers greater polarity and oxidative stability compared to non-sulfonated thiophene analogs (e.g., dichlorothiophene sulfonamide in ). This may reduce off-target interactions and improve metabolic clearance.

Substituent Effects on Pharmacokinetics

  • N-propyl substitution in the analog from introduces steric bulk, which may hinder binding to compact active sites but enhance plasma protein binding.

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